alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride
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Overview
Description
Alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride is a complex organic compound with a molecular formula of C22H32ClNO3. This compound is known for its unique structure, which includes a dibenzofuran moiety linked to a morpholine ring via an ethanol bridge. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Moiety: The dibenzofuran core is synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the dibenzofuran intermediate reacts with morpholine under basic conditions.
Formation of the Ethanol Bridge: The final step involves the formation of the ethanol bridge, linking the dibenzofuran and morpholine moieties. This is typically achieved through an etherification reaction using an appropriate alcohol and acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidineethanol,2,6-dimethyl-a-[[(6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy]methyl]-,hydrochloride
- 3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)pyridine
Uniqueness
Alpha-(((6,7,8,9-Tetrahydro-2-dibenzofuranyl)oxy)methyl)-4-morpholineethanol hydrochloride is unique due to its specific combination of the dibenzofuran and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
119952-81-7 |
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Molecular Formula |
C19H26ClNO4 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H25NO4.ClH/c21-14(12-20-7-9-22-10-8-20)13-23-15-5-6-19-17(11-15)16-3-1-2-4-18(16)24-19;/h5-6,11,14,21H,1-4,7-10,12-13H2;1H |
InChI Key |
RAZNMPMIBMXVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(CN4CCOCC4)O.Cl |
Origin of Product |
United States |
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